Methyl 3-azaspiro[5.5]undecane-7-carboxylate
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Overview
Description
Methyl 3-azaspiro[5.5]undecane-7-carboxylate: is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the spiro structure. Subsequent functionalization introduces the carboxylate group, often through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the carboxylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Methyl 3-azaspiro[5.5]undecane-7-carboxylic acid.
Reduction: Methyl 3-azaspiro[5.5]undecane-7-ol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-azaspiro[5.5]undecane-7-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Research is ongoing to explore its effects on various biological targets.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound's properties make it useful in the development of new materials and chemicals for industrial applications. Its stability and reactivity are advantageous in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-azaspiro[5.5]undecane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate
3-azaspiro[5.5]undecane
Uniqueness: Methyl 3-azaspiro[5.5]undecane-7-carboxylate stands out due to its specific structural features and reactivity profile. While similar compounds share the spirocyclic framework, the position and nature of the substituents can lead to different chemical and biological properties.
Properties
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-11-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-4-2-3-5-12(10)6-8-13-9-7-12/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJMJIYTEXWFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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